

3-Aminoisonicotinic Acid: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminoisonicotinic acid

Cat. No.: B021587

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, also known as 3-amino-4-pyridinecarboxylic acid, is a heterocyclic building block of significant interest in organic synthesis.^{[1][2]} Its unique structure, featuring a pyridine ring substituted with both an amino and a carboxylic acid group, provides two reactive centers for a diverse range of chemical transformations. This bifunctionality allows for the strategic construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] The presence of the nitrogen atom in the pyridine ring, along with the amino and carboxyl functionalities, also imparts specific electronic and coordination properties, rendering its derivatives potent bioactive molecules and versatile ligands in coordination chemistry. This guide provides a comprehensive overview of the properties, synthesis, and key applications of **3-aminoisonicotinic acid** as a foundational element in modern organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **3-aminoisonicotinic acid** is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

Property	Value	Reference
CAS Number	7579-20-6	[2]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[2]
Molecular Weight	138.12 g/mol	[2]
Appearance	Light yellow to brown solid	[2]
Melting Point	>300 °C	[2]
Solubility	Soluble in water and DMSO	[2]
pKa	Not readily available	
¹ H NMR (DMSO-d ₆)	δ 8.21 (s, 1H), 7.73 (d, J=5.1 Hz, 1H), 7.46 (d, J=5.1 Hz, 1H)	[2]

Synthesis of 3-Aminoisonicotinic Acid

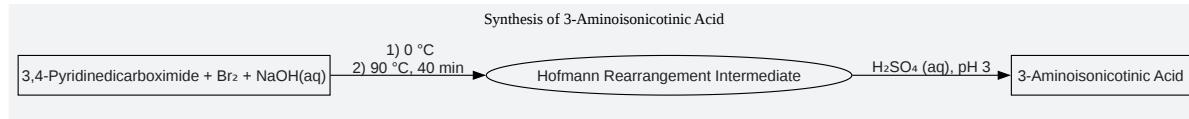
A common and efficient method for the laboratory-scale synthesis of **3-aminoisonicotinic acid** involves the Hofmann rearrangement of 3,4-pyridinedicarboximide.

Experimental Protocol: Synthesis from 3,4-Pyridinedicarboximide

This procedure details the synthesis of **3-aminoisonicotinic acid** from 3,4-pyridinedicarboximide.[\[2\]](#)

Materials:

- 3,4-Pyridinedicarboximide (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione)
- 10% Aqueous sodium hydroxide (NaOH) solution
- Bromine (Br₂)
- 50% Sulfuric acid (H₂SO₄)
- Ice bath


- Water

Procedure:

- In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL).
- To this cooled solution, add 3,4-pyridinedicarboximide (5.20 g, 35.1 mmol).
- Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.
- Heat the mixture to 90 °C and stir for 40 minutes.
- After the reaction is complete, cool the mixture to room temperature.
- Adjust the pH of the solution to 3 with 50% sulfuric acid, which will cause a solid to precipitate.
- Collect the precipitated solid by filtration.
- Wash the solid with water to afford **3-aminoisonicotinic acid**.

Yield and Characterization:

- Yield: 5.00 g (100%)
- Appearance: Light yellow powder
- $^1\text{H-NMR}$ (200 MHz, DMSO- d_6): δ 7.46 (1H, d, J = 5.1 Hz), 7.73 (1H, d, J = 5.1 Hz), 8.21 (1H, s).[2]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-aminoisonicotinic acid**.

Key Reactions and Applications

The dual functionality of **3-aminoisonicotinic acid** allows for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecules with diverse applications.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo esterification and amidation reactions to introduce a wide range of functionalities.

Ester derivatives of **3-aminoisonicotinic acid** are useful intermediates for further modifications or as final products with specific biological activities.

Experimental Protocol: General Esterification using Thionyl Chloride

This protocol describes a general method for the esterification of isonicotinic acid derivatives, which can be adapted for **3-aminoisonicotinic acid**.^{[1][3]}

Materials:

- **3-Aminoisonicotinic acid**
- Thionyl chloride (SOCl_2)
- Desired alcohol (e.g., methanol, ethanol)
- Dimethylformamide (DMF) (catalytic amount)
- Anhydrous solvent (e.g., THF, CH_2Cl_2)
- Triethylamine

Procedure:

- To a stirred suspension of **3-aminoisonicotinic acid** in an anhydrous solvent, add a catalytic amount of DMF.
- Carefully add thionyl chloride dropwise at room temperature. The formation of the acid chloride can be monitored by the evolution of gas.
- After the initial reaction subsides, the mixture can be gently heated to ensure complete conversion to the acid chloride.
- Remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting acid chloride hydrochloride in an anhydrous solvent and add the desired alcohol.
- Add triethylamine dropwise to neutralize the hydrochloride and facilitate the esterification reaction.
- Stir the reaction mixture at room temperature until completion (monitored by TLC).
- Work-up the reaction by filtering the triethylamine hydrochloride salt and concentrating the filtrate. The crude ester can be purified by column chromatography or crystallization.

Reactant	Reagents	Product	Yield	Reference
Isonicotinic acid	SOCl ₂ , Pentafluorophenol, Et ₃ N, THF	Pentafluorophenyl isonicotinate	97%	[3]
Isonicotinic acid	SOCl ₂ , N-Hydroxysuccinimide, Et ₃ N, THF	N-Succinimidyl isonicotinate	84%	[3]

Amide bond formation is a cornerstone of medicinal chemistry, and **3-aminoisonicotinic acid** can be readily coupled with various amines to generate a library of amide derivatives.

Experimental Protocol: General Amide Coupling using DCC/DMAP

This protocol outlines a general procedure for amide coupling of isonicotinic acid derivatives.[\[4\]](#)

Materials:

- **3-Aminoisonicotinic acid**
- Desired amine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

- Dissolve **3-aminoisonicotinic acid** and the desired amine in an anhydrous solvent.
- Add DMAP (catalytic amount) to the solution.
- Add DCC to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.
- Wash the filtrate with dilute acid and base to remove any unreacted starting materials and byproducts.
- Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude amide by column chromatography or crystallization.

Reactant 1	Reactant 2	Coupling Reagents	Product	Yield	Reference
Isonicotinic acid	3- Aminophenol (N-Boc protected)	DCC, DMAP	N-Boc-3- aminophenyl isonicotinate	41%	[4]
Isonicotinic acid	4- Aminophenol (N-Boc protected)	DCC, DMAP	N-Boc-4- aminophenyl isonicotinate	36%	[4]

Reactions at the Amino Group

The amino group of **3-aminoisonicotinic acid** is a versatile handle for introducing substituents through acylation, alkylation, and diazotization followed by substitution.

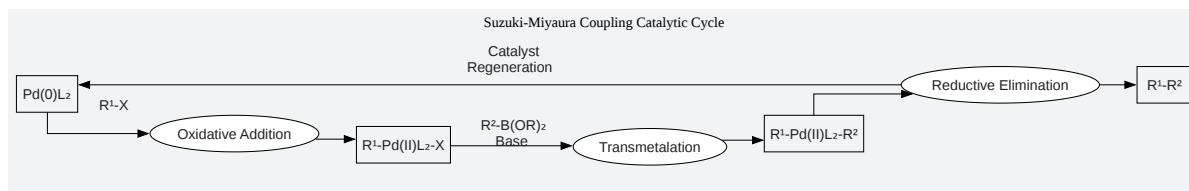
Acylation of the amino group can be achieved using various acylating agents to introduce amide functionalities, which are prevalent in many bioactive molecules.

Cross-Coupling Reactions

The pyridine ring of **3-aminoisonicotinic acid** can be functionalized through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. For this, the **3-aminoisonicotinic acid** needs to be first converted to a halide (e.g., bromide or iodide) or a triflate derivative.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction.[5][6][7]


Materials:

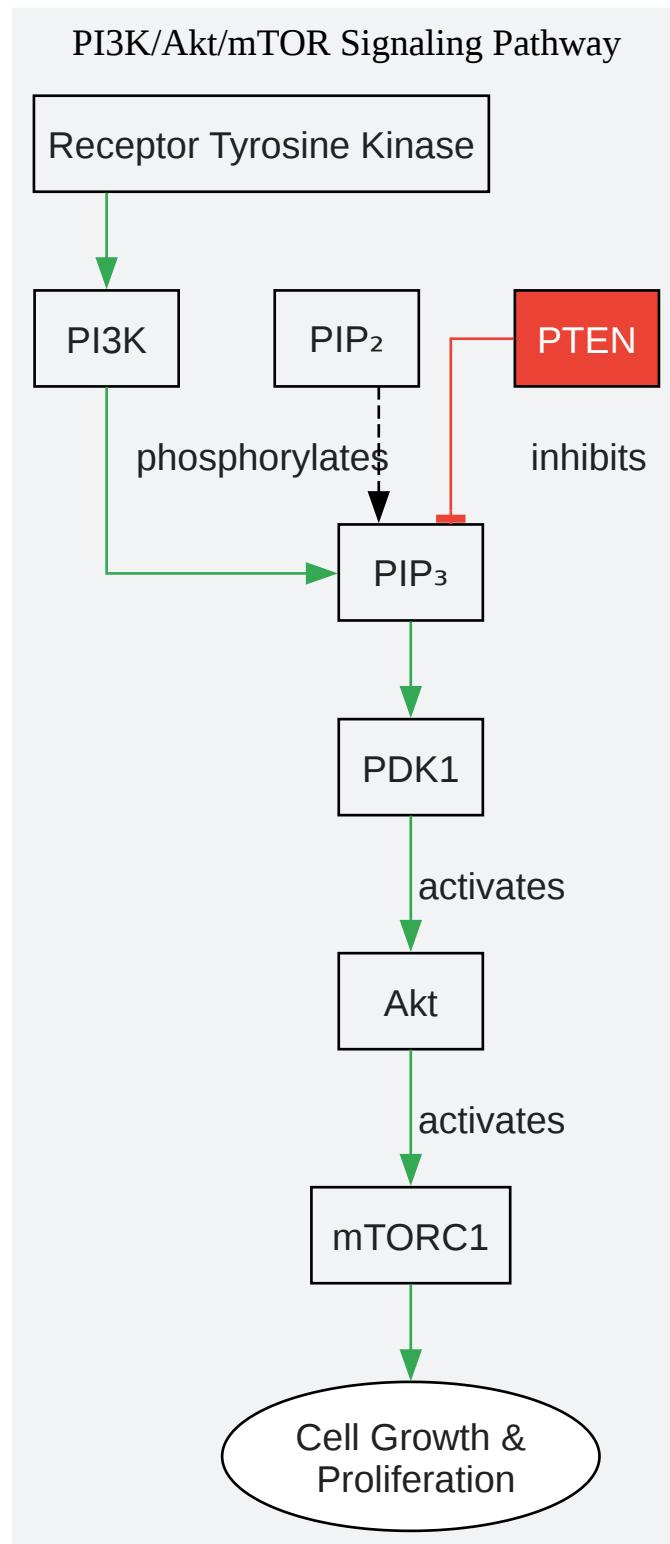
- Halogenated **3-aminoisonicotinic acid** derivative (e.g., 3-amino-X-isonicotinic acid, where X = Br, I)
- Boronic acid or boronate ester

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

- In a reaction vessel, combine the halogenated **3-aminoisonicotinic acid** derivative, the boronic acid or ester, the palladium catalyst, and the base.
- Add the solvent system to the mixture.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and perform an aqueous work-up.
- Extract the product with an organic solvent.
- Dry the combined organic layers, filter, and concentrate.
- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)


Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Materials Science

The derivatives of **3-aminoisonicotinic acid** have shown significant potential in various fields, particularly in the development of novel therapeutic agents and functional materials.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of **3-aminoisonicotinic acid** have been explored as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. The nicotinamide-like structure present in **3-aminoisonicotinic acid** derivatives makes them suitable candidates for the design of novel PARP inhibitors.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Coordination Chemistry

The nitrogen atom of the pyridine ring and the amino and carboxylate groups of **3-aminoisonicotinic acid** can act as coordination sites for metal ions. This has led to the synthesis of various metal complexes with interesting structural and catalytic properties. For instance, cobalt and copper complexes of isonicotinic acid derivatives have been synthesized and characterized.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Conclusion

3-Aminoisonicotinic acid is a highly valuable and versatile building block in organic synthesis. Its readily available starting materials and the presence of two distinct reactive functional groups allow for the construction of a wide array of complex molecules. The applications of its derivatives in medicinal chemistry, particularly as kinase and PARP inhibitors, highlight its importance in drug discovery. Furthermore, its ability to form stable metal complexes opens up avenues in materials science and catalysis. The experimental protocols and data presented in this guide aim to provide researchers with the necessary information to effectively utilize **3-aminoisonicotinic acid** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 3-Aminoisonicotinic acid | 7579-20-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. all-chemistry.com [all-chemistry.com]
- 11. cusabio.com [cusabio.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ias.ac.in [ias.ac.in]
- 18. Copper complexes of nicotinic-aromatic carboxylic acids as superoxide dismutase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization of a New Compound of Cobalt II with Isonicotinamide and Evaluation of the Bactericidal Potential [scirp.org]
- 20. Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and characterization of heteroleptic copper and zinc complexes with saccharinate and aminoacids. Evaluation of SOD-like activity of the copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and characterization of cobalt(iii) complexes containing 2-pyridinecarboxamide ligands and their application in catalytic oxidation of ethylbenzene with dioxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations [mdpi.com]
- 24. primescholars.com [primescholars.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [3-Aminoisonicotinic Acid: A Versatile Scaffold in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021587#3-aminoisonicotinic-acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com